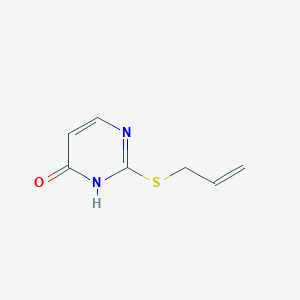
2-(allylsulfanyl)-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(allylsulfanyl)-4(3H)-pyrimidinone, also known as Sulfapyrimidine, is a chemical compound that has been widely studied for its potential applications in the field of scientific research. This compound is a member of the pyrimidine family and has been found to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2-(allylsulfanyl)-4(3H)-pyrimidinone is not fully understood. However, it has been suggested that this compound may act as an inhibitor of dihydrofolate reductase, an enzyme that is involved in the biosynthesis of nucleotides. By inhibiting this enzyme, 2-(allylsulfanyl)-4(3H)-pyrimidinone may disrupt the synthesis of DNA, RNA, and other nucleic acids.
Biochemische Und Physiologische Effekte
2-(allylsulfanyl)-4(3H)-pyrimidinone has been found to exhibit a range of biochemical and physiological effects. This compound has been shown to have antimicrobial activity against a variety of bacteria and fungi. It has also been found to exhibit anticancer activity, with studies showing that it can induce apoptosis in cancer cells. Additionally, 2-(allylsulfanyl)-4(3H)-pyrimidinone has been found to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(allylsulfanyl)-4(3H)-pyrimidinone in lab experiments is its versatility. This compound can be easily synthesized and can be used as a building block for the synthesis of a range of other compounds. Additionally, 2-(allylsulfanyl)-4(3H)-pyrimidinone has been found to exhibit a range of biological activities, making it a useful tool for studying a variety of biological processes.
One of the limitations of using 2-(allylsulfanyl)-4(3H)-pyrimidinone in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments. Additionally, the mechanism of action of 2-(allylsulfanyl)-4(3H)-pyrimidinone is not fully understood, which may limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for the study of 2-(allylsulfanyl)-4(3H)-pyrimidinone. One area of research could focus on the synthesis of new derivatives of this compound with enhanced biological activity. Additionally, future studies could investigate the mechanism of action of 2-(allylsulfanyl)-4(3H)-pyrimidinone in more detail, which could lead to the development of new drugs and therapies. Finally, researchers could explore the potential applications of 2-(allylsulfanyl)-4(3H)-pyrimidinone in other fields, such as materials science and nanotechnology.
Synthesemethoden
The synthesis of 2-(allylsulfanyl)-4(3H)-pyrimidinone can be achieved through a variety of methods. One common method involves the reaction of 2-chloro-4(3H)-pyrimidinone with allylthiol in the presence of a base such as potassium carbonate. This reaction results in the formation of 2-(allylsulfanyl)-4(3H)-pyrimidinone as the final product.
Wissenschaftliche Forschungsanwendungen
2-(allylsulfanyl)-4(3H)-pyrimidinone has been extensively studied for its potential applications in scientific research. One of the most promising applications is its use as a building block for the synthesis of other compounds. This compound has been used as a starting material for the synthesis of a range of other pyrimidine derivatives that have been found to exhibit a variety of biological activities.
Eigenschaften
CAS-Nummer |
31170-22-6 |
|---|---|
Produktname |
2-(allylsulfanyl)-4(3H)-pyrimidinone |
Molekularformel |
C7H8N2OS |
Molekulargewicht |
168.22 g/mol |
IUPAC-Name |
2-prop-2-enylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H8N2OS/c1-2-5-11-7-8-4-3-6(10)9-7/h2-4H,1,5H2,(H,8,9,10) |
InChI-Schlüssel |
IXYYEODNJXCPPT-UHFFFAOYSA-N |
SMILES |
C=CCSC1=NC=CC(=O)N1 |
Kanonische SMILES |
C=CCSC1=NC=CC(=O)N1 |
Andere CAS-Nummern |
31170-22-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



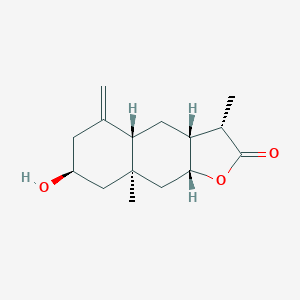
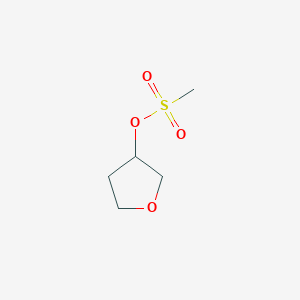
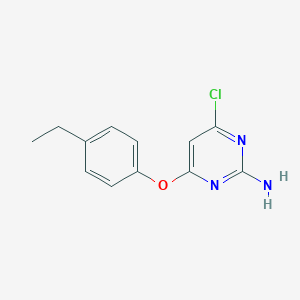

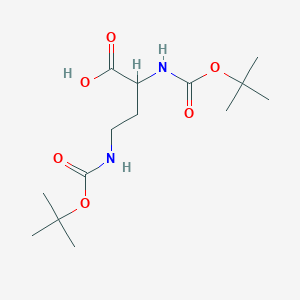
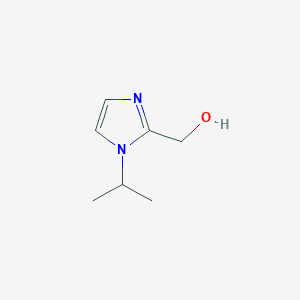







![5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid](/img/structure/B186762.png)